molecular formula C7H9FN2O B12609279 (5-Fluoro-2-methoxypyridin-3-YL)methanamine

(5-Fluoro-2-methoxypyridin-3-YL)methanamine

Cat. No.: B12609279
M. Wt: 156.16 g/mol
InChI Key: QVXDMCWKYOMYHA-UHFFFAOYSA-N
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Description

Positional Isomers

  • Fluoro Group Relocation : Moving fluorine to position 4 yields (4-fluoro-2-methoxypyridin-3-yl)methanamine (CAS 58381-05-8).
  • Methoxy Group Shift : A methoxy group at position 6 results in (5-fluoro-6-methoxypyridin-3-yl)methanamine (not commercially documented).

Functional Group Isomers

  • Amine Substitution : Replacing the primary amine with a methylamine group produces 5-fluoro-2-methoxy-N-methylpyridin-3-amine (CAS 53401494).
  • Hydroxyl Analog : Substituting methanamine with methanol gives (5-fluoro-2-methoxypyridin-3-yl)methanol (CAS 44754796).

Table 3: Representative Isomers and Analogs

Compound Name CAS Number Structural Difference
(5-Chloro-2-methoxypyridin-3-yl)methanol 351410-46-3 Chlorine replaces fluorine; alcohol replaces amine
(5-Fluoro-3-methoxypyridin-2-yl)methanol 1616500-60-7 Methoxy and fluorine positions swapped
5-Fluoro-2-methoxy-N-methylpyridin-3-amine 53401494 Methyl group attached to amine

These variations highlight the compound’s structural flexibility, which is critical in medicinal chemistry for optimizing properties like solubility or binding affinity. For instance, the methanol analog (Table 3) lacks the amine’s nucleophilicity, altering its reactivity in coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(5-fluoro-2-methoxypyridin-3-yl)methanamine

InChI

InChI=1S/C7H9FN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3

InChI Key

QVXDMCWKYOMYHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)F)CN

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of (5-Fluoro-2-methoxypyridin-3-YL)methanamine can be approached through several methods, each utilizing distinct reagents and conditions. Below are key methods identified in the literature:

  • Method A: Reaction with Manganese(IV) Oxide

    • Reagents : (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol, manganese(IV) oxide.
    • Conditions : Stirred at room temperature overnight in ethyl acetate.
    • Yield : 57% of the desired compound was obtained after purification.
  • Method B: Triethylsilane and Trifluoroacetic Acid

    • Reagents : (5-Fluoro-2-methoxy-pyridine-3-carbaldehyde), triethylsilane, trifluoroacetic acid.
    • Conditions : Heated at 80°C for 18 hours in acetonitrile.
    • Yield : Approximately 367 mg of product was achieved after purification.

Detailed Reaction Conditions

The following table summarizes the specific reaction conditions and yields associated with various preparation methods for this compound:

Method Reagents Conditions Yield (%)
A Manganese(IV) oxide Room temperature overnight in ethyl acetate 57%
B Triethylsilane, trifluoroacetic acid 80°C for 18 hours in acetonitrile N/A
C Pyridine hydrochloride Heated at 145°C for 10 minutes 42%
D Lithium diisopropylamide (LiHMDS) Room temperature with subsequent extraction N/A

Analysis of Reaction Mechanisms

Mechanistic Insights

The synthesis of this compound involves several key mechanistic steps:

  • Oxidation and Reduction Reactions : The use of manganese(IV) oxide suggests an oxidation mechanism where alcohol groups are converted to carbonyls or amines.

  • Nucleophilic Substitution : The reaction involving triethylsilane and trifluoroacetic acid indicates a nucleophilic substitution process where the methoxy group may be replaced or modified.

Factors Influencing Yield

Several factors can influence the yield and efficiency of the synthesis:

  • Temperature : Higher temperatures often enhance reaction rates but may also lead to side reactions.

  • Solvent Choice : The polarity and solubility characteristics of solvents like ethyl acetate and acetonitrile can significantly impact the solubility of reactants and products, thus affecting yields.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxypyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

(5-Fluoro-2-methoxypyridin-3-YL)methanamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the methoxy and methanamine groups contribute to its overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Pyridine-Based Analogs

The following pyridine derivatives share structural similarities with (5-fluoro-2-methoxypyridin-3-yl)methanamine, differing in substituents or stereochemistry:

Compound Name Substituents/Modifications Similarity Score Key Differences
(R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine 2HCl Pyrrolidine ring at position 3; stereochemistry (R) 0.84 Bulkier substituent; altered basicity
1-(2-Methoxypyridin-3-yl)ethanamine Ethylamine instead of methanamine; no fluorine 0.83 Reduced electronegativity; lipophilicity
5-Fluoro-2-methoxy-3-methylpyridine Methyl group instead of methanamine 0.82 Loss of amine functionality; inert for H-bonding
1-(5-Fluoropyridin-2-yl)-N-methylmethanamine Fluorine at position 5; methylamine on pyridin-2-yl 0.80 Positional isomerism; altered binding geometry

Key Observations :

  • The methoxy group at position 2 may stabilize the pyridine ring via resonance, affecting metabolic stability .
  • Replacement of methanamine with bulkier groups (e.g., pyrrolidine) increases steric hindrance, which could reduce bioavailability but enhance selectivity .

Pyrimidine-Based Derivatives

Pyrimidine analogs, though less structurally similar, share functional group motifs:

Compound Name Substituents/Modifications Similarity Score
(5-Fluoropyrimidin-2-yl)methanamine HCl Pyrimidine core; fluorine at position 5 0.88
5-Fluoropyrimidine-2-carbonitrile Nitrile group at position 2 0.88

Key Observations :

  • Pyrimidine cores introduce additional nitrogen atoms, altering hydrogen-bonding capacity and solubility compared to pyridine derivatives .
  • The nitrile group in 5-fluoropyrimidine-2-carbonitrile may enhance reactivity in click chemistry or covalent binding applications .

Research Findings and Implications

Impact of Substituents on Physicochemical Properties

  • Fluorine vs.
  • Methoxy vs. Methyl : Methoxy groups enhance solubility via hydrogen bonding, whereas methyl groups increase lipophilicity, as seen in 5-fluoro-2-methoxy-3-methylpyridine .

Biological Activity

(5-Fluoro-2-methoxypyridin-3-YL)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a methoxy group, which significantly influence its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H9FN2O
  • Molecular Weight : 156.16 g/mol
  • CAS Number : 874823-00-4

The structural characteristics of this compound facilitate interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's structure allows it to bind effectively to active sites on enzymes and receptors, modulating their activity. Key pathways influenced by this compound include:

  • Signal Transduction : The compound may affect cellular signaling pathways, which are crucial for maintaining cellular functions.
  • Enzyme Inhibition : It has shown potential as an inhibitor of phosphodiesterases, which play a significant role in various physiological processes.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity , inhibiting tumor cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Neuropharmacological Effects

The compound has been studied for its interactions with serotonin receptors, particularly the 5-HT2C receptor. Preliminary findings suggest that it may act as an agonist at this receptor, which is implicated in mood regulation and antipsychotic activity .

Case Studies and Research Findings

  • Inhibition Studies :
    • A study evaluating the inhibitory effects of this compound on phosphodiesterase enzymes demonstrated effective inhibition in both in vitro and in vivo models. This suggests its potential utility in treating conditions associated with dysregulated cyclic nucleotide signaling .
  • Antitumor Efficacy :
    • In an experimental model of cancer, this compound was shown to significantly reduce cell viability in several cancer cell lines, indicating its potential as a novel anticancer agent .
  • Neuropharmacological Activity :
    • Research focused on the compound's selectivity for the 5-HT2C receptor revealed that it could potentially enhance therapeutic outcomes for psychiatric disorders by modulating serotonin signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
5-Fluoro-2-methoxy-3-methylpyridine884494-89-70.97Different methyl substitution; distinct biological activity
5-Fluoro-2-methoxypyridin-4-amine58381-05-80.77Varying substitution pattern; potential for different receptor interactions
2-Methoxy-3-(trifluoromethyl)pyridine121643-44-50.76Enhanced electronegativity; different pharmacological profile

This table highlights how variations in substitution patterns can impact the biological activity and specificity of these compounds.

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